Guanidine, 3-dodecyl-1-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, 3-dodecyl-1-nitro- is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including biomedical research and drug development. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Biochemical And Physiological Effects
Studies have shown that guanidine, 3-dodecyl-1-nitro- can have various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of various proteases, including trypsin and chymotrypsin. Additionally, guanidine, 3-dodecyl-1-nitro- has been shown to inhibit the activity of various kinases, including protein kinase C and casein kinase II. These effects can lead to the modulation of various signaling pathways, which can have therapeutic implications.
Advantages And Limitations For Lab Experiments
Guanidine, 3-dodecyl-1-nitro- has several advantages and limitations for lab experiments. One of the advantages is its ability to inhibit various enzymes, which can be useful in studying various biochemical pathways. Additionally, this compound has a relatively long half-life, which can be useful in studying its effects over time. However, one of the limitations is its toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of guanidine, 3-dodecyl-1-nitro-. One of the directions is the development of new analogs that have improved specificity and efficacy. Additionally, the study of the compound's effects on various biochemical pathways can lead to the development of new therapeutic targets. Finally, the study of the compound's toxicity can lead to the development of new safety guidelines for its use in lab experiments.
Conclusion:
Guanidine, 3-dodecyl-1-nitro- is a chemical compound that has potential applications in various scientific research fields, including biochemistry, pharmacology, and drug development. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research in this field can lead to the development of new therapeutic targets and safety guidelines for its use in lab experiments.
Synthesis Methods
Guanidine, 3-dodecyl-1-nitro- is synthesized using a specific method that involves the reaction of guanidine with dodecyl bromide and sodium nitrite. The reaction produces a yellowish-orange solid that is purified using recrystallization. The purity of the compound is confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
Guanidine, 3-dodecyl-1-nitro- has potential applications in various scientific research fields, including biochemistry, pharmacology, and drug development. This compound has been studied extensively for its mechanism of action, which involves the inhibition of various enzymes, including proteases and kinases. This inhibition can lead to the modulation of various biochemical pathways, which can have therapeutic implications.
properties
CAS RN |
101517-06-0 |
---|---|
Product Name |
Guanidine, 3-dodecyl-1-nitro- |
Molecular Formula |
C13H28N4O2 |
Molecular Weight |
272.39 g/mol |
IUPAC Name |
2-dodecyl-1-nitroguanidine |
InChI |
InChI=1S/C13H28N4O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-13(14)16-17(18)19/h2-12H2,1H3,(H3,14,15,16) |
InChI Key |
WSWZXMIHHIYAMY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN=C(N)N[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCN=C(N)N[N+](=O)[O-] |
Other CAS RN |
101517-06-0 |
synonyms |
2-dodecyl-1-nitro-guanidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.